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molecular formula C14H15N3<br>C6H5N=NC6H4N(CH3)2<br>C14H15N3 B045819 Dimethyl Yellow CAS No. 60-11-7

Dimethyl Yellow

Cat. No. B045819
M. Wt: 225.29 g/mol
InChI Key: JCYPECIVGRXBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05597702

Procedure details

Ehrlichs Reagent is prepared by mixing 10 g DMAB with 420 ml glacial acetic acid, and 80 ml perchloric acid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][C:7](N=NC2C=CC=CC=2)=[CH:6][CH:5]=1)[CH3:3].Cl(O)(=O)(=O)=O.[C:23](O)(=[O:25])C>>[CH3:3][N:2]([C:4]1[CH:5]=[CH:6][C:7]([CH:23]=[O:25])=[CH:8][CH:9]=1)[CH3:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2
Name
Quantity
80 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
420 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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